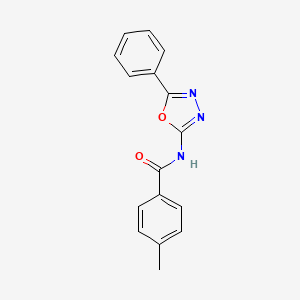

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-7-9-12(10-8-11)14(20)17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYLLZLNTLAERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methylbenzoic acid hydrazide with phenyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

The synthesis of this compound typically involves several steps starting from readily available precursors. The formation of the oxadiazole ring is critical and can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. Following this, coupling reactions with benzamide derivatives lead to the final product. Recent advancements in synthetic methodologies include microwave-assisted synthesis, which enhances yields and reduces reaction times .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit cell proliferation in various cancer cell lines. In particular, 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has demonstrated cytotoxic effects against human colorectal carcinoma cells (HCT116), showcasing its potential as an anticancer agent .

Table 1: Anticancer Activity of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial and fungal strains. Studies have reported significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Case Study 1: Anticancer Efficacy

In a recent study involving various oxadiazole derivatives, it was found that those with specific substituents exhibited enhanced anticancer activity compared to standard treatments like 5-fluorouracil (5-FU). The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Screening

A comprehensive screening of synthesized oxadiazole derivatives revealed that certain structural features significantly enhance antimicrobial potency. This study emphasized the potential for developing new antibiotics based on the oxadiazole framework .

Wirkmechanismus

The mechanism of action of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole core but has different substituents, leading to distinct chemical and biological properties.

N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Another oxadiazole derivative with different substituents, showing different biological activities.

Uniqueness

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group and a phenyl group on the oxadiazole ring makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly as a potential therapeutic agent. The oxadiazole ring structure is known for its significant role in medicinal chemistry, contributing to various pharmacological properties.

Chemical Structure and Properties

The compound features a benzamide core substituted with a 4-methyl group and a 5-phenyl-1,3,4-oxadiazole moiety . This unique structure may influence its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

| Molecular Formula | C_{16}H_{15}N_{3}O |

| Molecular Weight | 273.31 g/mol |

| Melting Point | 150–152 °C |

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole ring exhibit a variety of biological activities including:

- Anticancer Activity : Oxadiazoles have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of 1,3,4-oxadiazoles have been reported to exhibit significant cytotoxicity against various cancer cell lines such as human colon adenocarcinoma and breast cancer cells .

- Antimicrobial Properties : Several studies have highlighted the antibacterial and antifungal activities of oxadiazole derivatives. The presence of the phenyl group enhances the lipophilicity and bioavailability of the compounds .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activity of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Binding : The compound could bind to receptors that regulate cellular signaling pathways.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives of oxadiazole showed IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative activity .

- Antimicrobial Testing : In vitro tests revealed that certain oxadiazole derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and efficacy of oxadiazole derivatives in treating induced tumors or infections. Results indicated promising therapeutic effects with manageable toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via cyclization of acylthiosemicarbazides using POCl₃ as a catalyst under reflux conditions. Key parameters include maintaining a reaction temperature of 90°C for 3 hours and adjusting the pH to 8–9 with ammonia for precipitation . Yield optimization can involve varying stoichiometric ratios (e.g., 1:3 molar ratio of precursor to POCl₃) and purification via recrystallization from DMSO/water mixtures (2:1 v/v). Monitoring reaction progress with TLC or HPLC is critical to minimize side products.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å, and V = 1672.2 ų confirm molecular geometry . Complementary techniques include:

- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C–N–C oxadiazole ring).

- ¹H/¹³C NMR : Aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.3–2.5 ppm.

Q. What preliminary biological assays are recommended for evaluating antimicrobial activity?

- Methodological Answer : Use minimum inhibitory concentration (MIC) assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and test concentrations from 1–100 µg/mL. Compare results with structurally similar oxadiazoles (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide) to assess substituent effects on activity .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action against bacterial targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) into bacterial enzyme active sites (e.g., acps-PPTase) identifies binding affinities. Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, which predict electron transfer interactions. Validate with in vitro enzyme inhibition assays (IC₅₀ measurements) and correlate with docking scores .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols:

- Use Mueller-Hinton broth for MIC assays to ensure reproducibility.

- Perform time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects.

- Cross-validate with genetic knockouts (e.g., pptase mutants) to confirm target specificity .

Q. How can AI-driven simulation tools enhance process optimization for large-scale synthesis?

- Methodological Answer : Implement COMSOL Multiphysics for reaction kinetic modeling, optimizing parameters like temperature gradients and mixing efficiency. Machine learning (Python-based frameworks like scikit-learn) can predict optimal solvent systems (e.g., DMF vs. acetonitrile) and catalyst loadings from historical reaction data .

Q. What advanced analytical techniques characterize the compound’s interactions with biomacromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kᵢ) to bacterial enzymes.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Cryo-EM : Resolve structural changes in target enzymes upon compound binding at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.